molecular formula C9H12FNO B3028829 (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol CAS No. 348619-91-0

(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol

Cat. No.: B3028829
CAS No.: 348619-91-0
M. Wt: 169.2 g/mol
InChI Key: NHOCAYQCFORHNF-SECBINFHSA-N
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Description

®-2-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral compound with a molecular formula of C9H12FNO. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presence of both an amino group and a fluorophenyl group in its structure makes it a versatile compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(4-fluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of ®-2-Amino-3-(4-fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous conditions to prevent the hydrolysis of the intermediate.

Another method involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to achieve the desired enantiomer. This method is often preferred for industrial production due to its high enantioselectivity and yield.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-3-(4-fluorophenyl)propan-1-ol often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of chiral catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

®-2-Amino-3-(4-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of drugs targeting neurological disorders and other diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-fluorophenyl)propan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-3-(4-chlorophenyl)propan-1-ol: A similar compound with a chlorine substituent instead of fluorine.

    2-Amino-3-(4-bromophenyl)propan-1-ol: A similar compound with a bromine substituent instead of fluorine.

Uniqueness

®-2-Amino-3-(4-fluorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(2R)-2-amino-3-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOCAYQCFORHNF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651639
Record name (2R)-2-Amino-3-(4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348619-91-0
Record name (2R)-2-Amino-3-(4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol
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Reactant of Route 6
(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol

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